molecular formula C20H14ClN3O2S B11458186 7-Chloro-3-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2-ol

7-Chloro-3-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2-ol

Cat. No.: B11458186
M. Wt: 395.9 g/mol
InChI Key: ZQEDGLSXRGGAOD-UHFFFAOYSA-N
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Description

7-CHLORO-3-[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group, a hydroxy-methylpyrimidinyl group, and a phenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-3-[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-3-[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can produce a wide range of functionalized quinoline compounds with varying biological activities .

Scientific Research Applications

7-CHLORO-3-[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-CHLORO-3-[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine, quinine, and mefloquine. These compounds share a quinoline core but differ in their substituents, leading to variations in their chemical and biological properties .

Uniqueness

The uniqueness of 7-CHLORO-3-[(4-HYDROXY-6-METHYLPYRIMIDIN-2-YL)SULFANYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H14ClN3O2S

Molecular Weight

395.9 g/mol

IUPAC Name

7-chloro-3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C20H14ClN3O2S/c1-11-9-16(25)24-20(22-11)27-18-17(12-5-3-2-4-6-12)14-8-7-13(21)10-15(14)23-19(18)26/h2-10H,1H3,(H,23,26)(H,22,24,25)

InChI Key

ZQEDGLSXRGGAOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SC2=C(C3=C(C=C(C=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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